(-)-Praeruptorin A

描述

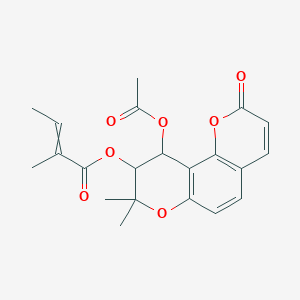

Structure

2D Structure

3D Structure

属性

IUPAC Name |

[(9R,10R)-10-acetyloxy-8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-f]chromen-9-yl] (Z)-2-methylbut-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22O7/c1-6-11(2)20(24)27-19-18(25-12(3)22)16-14(28-21(19,4)5)9-7-13-8-10-15(23)26-17(13)16/h6-10,18-19H,1-5H3/b11-6-/t18-,19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGPBRZDOJDLKOT-YRCPKEQFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(C)C(=O)OC1C(C2=C(C=CC3=C2OC(=O)C=C3)OC1(C)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C(/C)\C(=O)O[C@@H]1[C@@H](C2=C(C=CC3=C2OC(=O)C=C3)OC1(C)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14017-71-1 | |

| Record name | Isopteryxin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014017711 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

Technical Guide: Isolation and Analysis of (-)-Praeruptorin A from Peucedanum praeruptorum

Audience: Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical guide on the isolation, purification, and analysis of (-)-Praeruptorin A, a bioactive pyranocoumarin found in the roots of Peucedanum praeruptorum Dunn. The methodologies outlined are based on established scientific literature and are intended to provide a comprehensive framework for researchers in natural product chemistry and drug discovery.

Overview of Praeruptorin A

Praeruptorin A is a prominent angular-type pyranocoumarin isolated from the dried roots of Peucedanum praeruptorum, a plant used in traditional Chinese medicine to treat respiratory ailments like coughs and asthma.[1][2] It exists as two enantiomers, (+)-praeruptorin A and this compound, which may exhibit different biological activities.[3] Research has demonstrated a range of pharmacological effects for Praeruptorin A, including anti-inflammatory, antitumor, and neuroprotective activities, making it a compound of significant interest for therapeutic development.[1][4]

Isolation and Purification Methodologies

The isolation of Praeruptorin A from P. praeruptorum typically involves a multi-step process beginning with solvent extraction, followed by fractionation and chromatographic purification.

General Experimental Workflow

The overall process involves the extraction of dried plant material, partitioning of the crude extract to isolate fractions rich in coumarins, and subsequent purification using chromatographic techniques to yield pure Praeruptorin A.

Experimental Protocols

Protocol 2.2.1: Solvent Extraction and Fractionation This protocol is adapted from methodologies described in studies involving the extraction of P. praeruptorum roots.[5][6]

-

Preparation: Air-dry the roots of P. praeruptorum and grind them into a coarse powder.

-

Extraction: Macerate the powdered root material with methanol (e.g., 1:10 w/v) at room temperature for 24-48 hours. Repeat the extraction process three times to ensure maximum yield.

-

Concentration: Combine the methanol extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a concentrated crude extract.

-

Fractionation: Resuspend the crude extract in water and perform sequential liquid-liquid partitioning.

-

Extract with ethyl acetate to separate less polar compounds, including praeruptorins. This fraction is expected to be the most enriched.[6]

-

Subsequently, extract the remaining aqueous layer with n-butanol to separate compounds of intermediate polarity.

-

-

Drying: Concentrate the ethyl acetate and n-butanol fractions in vacuo. The ethyl acetate fraction is carried forward for purification.

Protocol 2.2.2: Purification by Column Chromatography This is a standard method for purifying the target compounds from the enriched fraction.[5]

-

Stationary Phase: Prepare a column packed with silica gel (100-200 mesh) using a suitable solvent slurry (e.g., toluene or hexane).

-

Sample Loading: Adsorb the dried ethyl acetate fraction onto a small amount of silica gel and carefully load it onto the top of the prepared column.

-

Elution: Elute the column with a gradient of toluene-ethyl acetate or hexane-ethyl acetate.[5] Start with a low polarity mobile phase (e.g., 95:5 toluene:ethyl acetate) and gradually increase the polarity.

-

Fraction Collection: Collect fractions of the eluate and monitor them using Thin Layer Chromatography (TLC) with a suitable mobile phase, visualizing spots under UV light (254 nm and 365 nm).

-

Pooling and Crystallization: Combine fractions containing the pure compound, as determined by TLC. Evaporate the solvent to yield crystalline (±)-Praeruptorin A.

Protocol 2.2.3: High-Speed Counter-Current Chromatography (HSCCC) HSCCC is an advanced, support-free liquid-liquid partition chromatography technique that can yield high-purity compounds in a single step.[7]

-

Solvent System: Prepare a two-phase solvent system of light petroleum-ethyl acetate-methanol-water. A common ratio is (5:5:5:5, v/v).[7] Equilibrate the mixture in a separatory funnel and separate the upper and lower phases.

-

Stationary Phase: Fill the HSCCC column entirely with the upper phase (stationary phase).

-

Mobile Phase: Pump the lower phase (mobile phase) into the column at a specific flow rate until hydrodynamic equilibrium is reached.

-

Sample Injection: Dissolve the ethyl acetate extract in a small volume of the biphasic solvent system and inject it into the column.

-

Elution and Collection: Perform the separation and continuously monitor the effluent with a UV detector. Collect fractions based on the resulting chromatogram. This method has been shown to successfully isolate (+)-Praeruptorin A with high purity.[7]

Protocol 2.2.4: Enantiomeric Separation Standard chromatographic techniques like silica gel or HSCCC will isolate the racemic mixture (±)-Praeruptorin A. To obtain the specific this compound enantiomer, a final chiral separation step is required.

-

Method: Utilize High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP).

-

Column: Select a suitable chiral column (e.g., a polysaccharide-based column like Chiralpak or Chiralcel).

-

Mobile Phase: Use a mobile phase typically consisting of a mixture of a nonpolar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). The exact ratio must be optimized to achieve baseline separation of the enantiomers.

-

Analysis: Inject the purified (±)-Praeruptorin A. The two enantiomers, (+) and (-), will elute at different retention times, allowing for their collection as separate, pure fractions.

Quantitative Data and Analysis

Quantitative analysis is crucial for determining the concentration and purity of the isolated compound. HPLC is the standard method for this purpose.[6]

Purity and Yield Data from HSCCC

The following table summarizes representative data for the isolation of praeruptorins from P. praeruptorum using a preparative HSCCC method.

| Compound | Yield (mg) | Purity (%) | Reference |

| (+)-Praeruptorin A | 35.8 | 99.5 | [7] |

| (+)-Praeruptorin B | 31.9 | 99.4 | [7] |

| Qianhucoumarin D | 5.3 | 98.6 | [7] |

Note: Data is for the (+) enantiomer, as this was the focus of the cited study. Yields are typically from a one-step separation of a pre-fractionated extract.

Biological Activity Data

Praeruptorin A exhibits various biological activities, with quantitative data available for its anti-inflammatory effects.

| Compound/Fraction | Assay | IC₅₀ Value | Reference |

| Praeruptorin A | Inhibition of NO production | ~23.5 µM (Estimated) | [6] |

| Praeruptorin B | Inhibition of NO production | 4.9 µM | [6] |

| Ethyl Acetate Fraction | Artemia salina cytotoxicity | LC₅₀ = 40.2 µg/ml | [5] |

| Praeruptorin A | Artemia salina cytotoxicity | LC₅₀ = 121.2 µg/ml | [5] |

Protocol for HPLC Quantification

-

Instrumentation: An HPLC system equipped with a UV-Vis detector and a C18 analytical column.

-

Mobile Phase: A gradient of acetonitrile and water is commonly used.

-

Standard Preparation: Prepare a stock solution of pure Praeruptorin A standard of known concentration. Create a series of dilutions to generate a calibration curve.

-

Sample Preparation: Accurately weigh the isolated sample, dissolve it in methanol or acetonitrile, and filter it through a 0.45 µm syringe filter.

-

Analysis: Inject the standards and samples onto the HPLC system. Detect the analyte at a suitable wavelength (e.g., ~320 nm for coumarins).

-

Calculation: Determine the concentration of Praeruptorin A in the sample by comparing its peak area to the calibration curve.

Structural Elucidation

The identity and structure of the isolated Praeruptorin A must be confirmed using spectroscopic methods.[5][7]

Protocol 4.1: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Analysis: Acquire ¹H NMR and ¹³C NMR spectra.

-

Confirmation: Compare the obtained spectral data (chemical shifts, coupling constants) with published data for Praeruptorin A to confirm its structure.

Known Signaling Pathways

This compound and its racemate have been shown to interact with specific cellular signaling pathways, contributing to their pharmacological effects.

Regulation of MRP2 via the CAR Pathway

Praeruptorin A can induce the expression of Multidrug Resistance-associated Protein 2 (MRP2), a key transporter protein, by activating the Constitutive Androstane Receptor (CAR). This interaction is significant for understanding potential herb-drug interactions.[8]

Inhibition of Metastasis via ERK/MMP1 Pathway

In hepatocellular carcinoma (HCC) cells, Praeruptorin A has been shown to reduce cell invasion and metastasis by targeting the ERK/MMP1 signaling pathway.[9]

References

- 1. Frontiers | The traditional uses, pharmacology, and phytochemistry of Peucedanum praeruptorum Dunn [frontiersin.org]

- 2. Biological activities and pharmacokinetics of praeruptorins from Peucedanum species: a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Biological Activities and Pharmacokinetics of Praeruptorins from Peucedanum Species: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scielo.br [scielo.br]

- 5. Isolation of praeruptorins A and B from Peucedanum praeruptorum Dunn. and their general pharmacological evaluation in comparison with extracts of the drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Identification of Anti-Inflammatory Compounds from Peucedanum praeruptorum Roots by Using Nitric Oxide-Producing Rat Hepatocytes Stimulated by Interleukin 1β [mdpi.com]

- 7. Preparative isolation and purification of coumarins from Peucedanum praeruptorum Dunn by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effects of praeruptorin A and praeruptorin C, a racemate isolated from Peucedanum praeruptorum, on MRP2 through the CAR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Basic Hydrolysis of (+)-Praeruptorin A

An in-depth technical guide on the basic hydrolysis of (+)-praeruptorin A is provided below, with detailed experimental protocols, quantitative data summarized in tables, and mandatory visualizations created using Graphviz.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the basic hydrolysis of (+)-praeruptorin A, a key transformation for the structural modification of this natural product. The information presented is based on established scientific literature and is intended to provide researchers with the necessary details to replicate and build upon this chemical transformation.

Reaction Overview

The basic hydrolysis of (+)-praeruptorin A involves the saponification of its two ester functional groups. This reaction cleaves the acetyl group at the C-10 position and the (Z)-2-methylbut-2-enoyl group at the C-9 position, yielding the corresponding diol, (+)-cis-khellactone, as the primary product. This transformation is a fundamental step in the semi-synthesis of novel derivatives of (+)-praeruptorin A for potential therapeutic applications.

Reaction Pathway

The hydrolysis proceeds via a nucleophilic acyl substitution mechanism at the two ester carbonyl carbons. The hydroxide ion acts as the nucleophile, leading to the formation of a tetrahedral intermediate which then collapses to yield the carboxylate salts and the diol product.

Caption: Reaction scheme of the basic hydrolysis of (+)-praeruptorin A.

Experimental Protocol

The following protocol is based on the methodology described in the scientific literature for the basic hydrolysis of (+)-praeruptorin A.

Materials:

-

(+)-Praeruptorin A

-

Methanol (MeOH)

-

Potassium hydroxide (KOH)

-

Hydrochloric acid (HCl), 2M solution

-

Ethyl acetate (EtOAc)

-

Water (H₂O)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Dissolve (+)-praeruptorin A in methanol.

-

Add a solution of potassium hydroxide in water to the methanolic solution of (+)-praeruptorin A.

-

Stir the reaction mixture at room temperature for the specified duration.

-

After the reaction is complete, neutralize the mixture by adding 2M hydrochloric acid until a pH of 7 is reached.

-

Concentrate the neutralized solution under reduced pressure to remove the methanol.

-

Extract the aqueous residue with ethyl acetate.

-

Combine the organic extracts and wash them with water.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography to yield pure (+)-cis-khellactone.

Experimental Workflow

The following diagram outlines the key steps in the experimental workflow for the basic hydrolysis of (+)-praeruptorin A.

Caption: Experimental workflow for the basic hydrolysis of (+)-praeruptorin A.

Quantitative Data

The following tables summarize the key quantitative data for the basic hydrolysis of (+)-praeruptorin A.

Table 1: Reaction Parameters

| Parameter | Value |

| Starting Material | (+)-Praeruptorin A |

| Base | Potassium Hydroxide (KOH) |

| Solvent | Methanol / Water |

| Temperature | Room Temperature |

| Product | (+)-cis-Khellactone |

| Yield | >90% |

Table 2: Spectroscopic Data for (+)-cis-Khellactone

| Spectroscopic Data | Values |

| ¹H-NMR (CDCl₃, 300 MHz) δ (ppm) | 7.55 (1H, d, J=8.7 Hz, H-5), 6.78 (1H, d, J=8.7 Hz, H-6), 6.18 (1H, d, J=9.6 Hz, H-4), 7.89 (1H, d, J=9.6 Hz, H-3), 4.81 (1H, d, J=5.1 Hz, H-4'), 3.75 (1H, d, J=5.1 Hz, H-3'), 1.42 (3H, s, CH₃), 1.25 (3H, s, CH₃) |

| ¹³C-NMR (CDCl₃, 75 MHz) δ (ppm) | 162.5 (C-2), 156.1 (C-7), 154.2 (C-8a), 144.1 (C-4), 128.9 (C-5), 114.5 (C-3), 112.8 (C-6), 112.3 (C-4a), 105.4 (C-8), 78.1 (C-2'), 72.3 (C-4'), 68.9 (C-3'), 25.9 (CH₃), 21.1 (CH₃) |

| Mass Spectrometry (MS) | m/z 262 [M]⁺ |

Conclusion

This technical guide provides a detailed protocol and comprehensive data for the basic hydrolysis of (+)-praeruptorin A. The high-yielding and straightforward nature of this reaction makes it an excellent starting point for the synthesis of novel coumarin derivatives for further investigation in drug discovery and development programs. Researchers can utilize the information herein to confidently perform this transformation and explore the chemical space around the (+)-cis-khellactone scaffold.

mechanism of action of (-)-Praeruptorin A

An In-Depth Technical Guide to the Mechanism of Action of (-)-Praeruptorin A

Executive Summary: this compound (PA) is a natural pyranocoumarin isolated from the roots of Peucedanum praeruptorum Dunn, a plant used in traditional medicine.[1] This technical guide provides a comprehensive overview of the molecular mechanisms underlying its diverse pharmacological activities. Primarily recognized as a calcium channel blocker, PA exhibits significant vasorelaxant, anti-inflammatory, and anti-cancer properties.[2] Its actions are mediated through the modulation of several key signaling pathways, including the endothelium-dependent NO-cGMP pathway for vasodilation, potent inhibition of the NF-κB and ERK/MAPK signaling cascades in inflammation and cancer, and the regulation of metabolic gene expression through the constitutive androstane receptor (CAR). This document synthesizes current research, presenting quantitative data, detailed experimental protocols, and visual diagrams of its core mechanisms to serve as a resource for researchers, scientists, and drug development professionals.

Core Mechanisms of Action

This compound demonstrates a pleiotropic pharmacological profile by interacting with multiple cellular targets and signaling pathways. The primary mechanisms can be categorized into vasorelaxant, anti-inflammatory, anti-cancer, and gene regulatory effects.

Vasorelaxant Effects

PA induces vasodilation through a dual mechanism involving both endothelium-dependent pathways and direct effects on vascular smooth muscle cells.

-

Inhibition of Calcium Inflow: As a calcium channel blocker, PA directly inhibits Ca²⁺ inflow into vascular smooth muscle cells.[2][3][4] This reduction in intracellular calcium concentration is a key factor in preventing vasoconstriction.[3][4] Preliminary bioassays have confirmed the calcium antagonist activity of PA and its derivatives.[5]

-

Endothelium-Dependent NO-cGMP Pathway: PA's vasorelaxant effect is significantly dependent on the endothelium.[6] It stimulates endothelial nitric oxide synthase (eNOS), which leads to the production of nitric oxide (NO).[7] NO then diffuses to adjacent smooth muscle cells, where it activates soluble guanylyl cyclase (sGC), increasing the production of cyclic guanosine monophosphate (cGMP). Elevated cGMP levels ultimately lead to vasorelaxation.[3][4][8] This mechanism is confirmed by experiments where the effect of PA was blocked by inhibitors of eNOS (L-NAME, L-NNA) and sGC (ODQ).[3][4][8] The (+)-praeruptorin A enantiomer appears to be more potent, possibly due to a better conformational fit with eNOS.[7]

Caption: Vasorelaxant pathway of this compound.

Anti-Inflammatory Activity

PA exerts significant anti-inflammatory effects primarily through the suppression of the NF-κB signaling pathway.[9][10]

-

Inhibition of NF-κB Activation: In macrophages stimulated with inflammatory agents like lipopolysaccharide (LPS) or poly(I:C), PA inhibits the activation of the NF-κB pathway.[1][9] It prevents the degradation of the inhibitor κB-α (IκB-α), which in turn blocks the translocation of the active NF-κB p65/p50 dimer from the cytoplasm to the nucleus.[1]

-

Downregulation of Pro-inflammatory Mediators: By inhibiting NF-κB, PA significantly suppresses the transcription and production of numerous pro-inflammatory molecules, including nitric oxide (NO), inducible nitric oxide synthase (iNOS), tumor necrosis factor-α (TNF-α), and interleukin-1β (IL-1β).[1][11] It also inhibits the expression of other inflammation-related genes such as HMOX1 and PTGS2 (COX-2).[9]

Caption: Inhibition of the NF-κB pathway by this compound.

Anti-Cancer and Anti-Metastatic Properties

PA has demonstrated anti-cancer effects in various cell lines, notably by inhibiting cell proliferation, migration, and invasion. This activity is often linked to the modulation of the ERK/MAPK pathway.

-

Inhibition of ERK1/2 Signaling: In human cervical cancer and hepatocellular carcinoma (HCC) cells, PA has been shown to suppress the activation of the ERK1/2 signaling pathway.[12][13]

-

Downregulation of Matrix Metalloproteinases (MMPs): A key downstream effect of ERK1/2 inhibition is the reduced expression of matrix metalloproteinases, such as MMP-1 in HCC cells and MMP-2 in cervical cancer cells.[12][13] MMPs are crucial for the degradation of the extracellular matrix, a critical step in tumor invasion and metastasis. By suppressing their expression, PA inhibits the invasive potential of cancer cells.[12]

Caption: Inhibition of the ERK/MMP pathway by this compound.

Regulation of Gene Expression via CAR

PA can modulate the expression of genes involved in drug metabolism and transport by activating the Constitutive Androstane Receptor (CAR).

-

CAR-Mediated Upregulation: Studies have shown that PA significantly upregulates the expression of Multidrug Resistance-Associated Protein 2 (MRP2) and UDP-glucuronosyltransferase 1A1 (UGT1A1).[14][15][16] This induction is mediated by CAR, as the effect is diminished when CAR is knocked down using siRNA.[15][16] This interaction suggests potential for herb-drug interactions.[14][16]

Quantitative Data Summary

The following tables summarize the quantitative data reported for the biological activities of this compound.

Table 1: Vasorelaxant Activity of this compound

| Parameter | Model | Condition | Value | Reference |

|---|---|---|---|---|

| pEC₅₀ | Isolated Rat Thoracic Aorta | Phenylephrine-induced contraction | 4.89 ± 0.16 | [8] |

| pEC₅₀ | Isolated Rat Thoracic Aorta | + ODQ (10 µM) | 4.40 ± 0.10 |[8] |

Table 2: Anti-Inflammatory Activity of this compound

| Parameter | Model | Condition | Value | Reference |

|---|---|---|---|---|

| Effective Concentration | RAW 264.7 Macrophages | Poly(I:C)-induced inflammation | 1-5 µM (slight effect on viability) | [9] |

| Inhibitory Concentration | RAW 264.7 Macrophages | Poly(I:C)-induced inflammation | 6-7 µM (significant inhibition of viability) | [9] |

| IC₅₀ (NO Production) | IL-1β-treated Rat Hepatocytes | | 208 µM |[11] |

Table 3: Anti-Cancer Activity of this compound

| Parameter | Model | Condition | Value | Reference |

|---|---|---|---|---|

| Effective Concentration | HeLa & SiHa Cells | 24h treatment | 0-50 µM (inhibited cell viability) | [12] |

| Effective Concentration | HeLa & SiHa Cells | Colony formation assay | 0-30 µM (inhibited colony formation) | [12] |

| Cytotoxicity | Huh-7, SK-Hep-1, PLC/PRF/5 Cells | | Did not induce cytotoxicity |[13] |

Key Experimental Methodologies

This section details the protocols for key experiments used to elucidate the .

Vasorelaxation Assay in Isolated Rat Thoracic Aorta

This ex vivo method is used to assess the direct effect of compounds on blood vessel tone.[3][4][8]

-

Tissue Preparation: The thoracic aorta is isolated from rats and cut into rings (2-3 mm).

-

Mounting: The rings are mounted in an organ bath system filled with Krebs-Henseleit solution, maintained at 37°C, and gassed with 95% O₂ / 5% CO₂. Tension is recorded using an isometric force transducer.

-

Pre-contraction: Aortic rings are pre-contracted with a vasoconstrictor, typically phenylephrine (PE) or KCl.

-

Treatment: Once a stable contraction is achieved, this compound is added in a cumulative concentration-dependent manner to measure the relaxation response.

-

Mechanism Investigation: To probe the underlying mechanism, rings are pre-incubated with various inhibitors before pre-contraction and PA treatment. Key inhibitors include:

-

L-NAME or L-NNA: To inhibit nitric oxide synthase (eNOS).

-

ODQ: To inhibit soluble guanylyl cyclase (sGC).

-

Indomethacin: To inhibit cyclooxygenase (COX).

-

TEA (Tetraethylammonium): To block KCa channels.

-

-

Data Analysis: Relaxation is expressed as a percentage of the pre-contraction tension. Concentration-response curves are plotted to determine pEC₅₀ values.

NF-κB Pathway Analysis in Macrophages

This in vitro cell-based assay is used to determine the anti-inflammatory effects of PA.[1][9]

-

Cell Culture: RAW 264.7 mouse macrophage cells are cultured under standard conditions.

-

Treatment: Cells are pre-treated with various concentrations of this compound for a specified time (e.g., 1 hour) before being stimulated with an inflammatory agent like LPS (1 µg/mL) or poly(I:C).

-

qRT-PCR for Gene Expression: After treatment, total RNA is extracted. Reverse transcription is performed to synthesize cDNA. Quantitative PCR is then used to measure the mRNA expression levels of target genes (e.g., iNOS, TNF-α, IL-1β) relative to a housekeeping gene.

-

Western Blot for Protein Analysis:

-

Protein Extraction: Cells are lysed to extract total or fractionated (cytoplasmic/nuclear) proteins.

-

SDS-PAGE and Transfer: Proteins are separated by size via SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is incubated with primary antibodies against target proteins (e.g., IκB-α, p-p65, total p65, iNOS, β-actin) followed by HRP-conjugated secondary antibodies.

-

Detection: The signal is detected using an enhanced chemiluminescence (ECL) system. This allows for the quantification of protein levels and the assessment of NF-κB translocation (by comparing nuclear and cytoplasmic fractions).

-

-

ELISA for Cytokine Production: The concentration of secreted cytokines (e.g., TNF-α, IL-1β) in the cell culture supernatant is measured using an enzyme-linked immunosorbent assay (ELISA).

Caption: A typical experimental workflow for Western Blotting.

Cell Migration and Invasion Assays

These assays are fundamental for evaluating the anti-metastatic potential of a compound.[12][13]

-

Wound-Healing (Scratch) Assay:

-

Cells are grown to a confluent monolayer in a culture plate.

-

A sterile pipette tip is used to create a linear "scratch" or wound in the monolayer.

-

The cells are washed to remove debris and then incubated with media containing various concentrations of this compound.

-

The closure of the wound is monitored and photographed at different time points (e.g., 0, 24, 48 hours). The rate of migration is quantified by measuring the change in the wound area.

-

-

Transwell Invasion Assay:

-

This assay uses a Boyden chamber, which consists of two compartments separated by a microporous membrane.

-

For invasion assays, the membrane is coated with a layer of Matrigel, which simulates the basement membrane.

-

Cells, pre-treated with this compound, are seeded in the upper chamber in serum-free media.

-

The lower chamber is filled with media containing a chemoattractant (e.g., 10% FBS).

-

After incubation (e.g., 24 hours), non-invading cells on the upper surface of the membrane are removed.

-

Cells that have invaded through the Matrigel and migrated to the lower surface are fixed, stained (e.g., with crystal violet), and counted under a microscope.

-

Conclusion and Future Directions

This compound is a pharmacologically active natural product with a well-defined, multi-targeted mechanism of action. Its ability to block calcium channels, suppress the NO-cGMP pathway, and potently inhibit the NF-κB and ERK signaling cascades provides a strong molecular basis for its observed vasorelaxant, anti-inflammatory, and anti-cancer effects. The modulation of CAR-regulated genes further expands its biological activity profile.

Future research should focus on:

-

In Vivo Efficacy: Translating the documented in vitro effects into animal models of hypertension, chronic inflammation, and specific cancers.

-

Pharmacokinetics and Bioavailability: Detailed studies on the absorption, distribution, metabolism, and excretion (ADME) of this compound to optimize dosing and delivery.[17][18]

-

Target Specificity: Elucidating the precise binding interactions with its molecular targets (e.g., specific calcium channel subunits, components of the IKK complex) through structural biology and computational modeling.

-

Therapeutic Potential: Exploring its potential as a lead compound for the development of novel therapeutics for cardiovascular, inflammatory, and oncological diseases.

References

- 1. Praeruptorin A inhibits lipopolysaccharide-induced inflammatory response in murine macrophages through inhibition of NF-κB pathway activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Endothelium-dependent vasorelaxant effects of praeruptorin a in isolated rat thoracic aorta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. [Studies on structure modification of (+)-praeruptorin A] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound | ATPase | P-gp | IL Receptor | TargetMol [targetmol.com]

- 7. Biological Activities and Pharmacokinetics of Praeruptorins from Peucedanum Species: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Endothelium-dependent vasorelaxant effects of praeruptorin a in isolated rat thoracic aorta - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Praeruptorin A inhibits the activation of NF-κB pathway and the expressions of inflammatory factors in poly (I:C)-induced RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Identification of Anti-Inflammatory Compounds from Peucedanum praeruptorum Roots by Using Nitric Oxide-Producing Rat Hepatocytes Stimulated by Interleukin 1β | MDPI [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. (±)-Praeruptorin A | Calcium Channel | Akt | p38 MAPK | TargetMol [targetmol.com]

- 15. [Induction of UGT1A1 expression by praeruptorin A and praeruptorin C through hCAR pathway] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Effects of praeruptorin A and praeruptorin C, a racemate isolated from Peucedanum praeruptorum, on MRP2 through the CAR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Stereoselective metabolism of (±)-praeruptorin A, a calcium channel blocker from Peucedani Radix, in pooled liver microsomes of rats and humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

The Biological Activities of Angular-Type Pyranocoumarins: A Technical Guide

Abstract

Angular-type pyranocoumarins, a subclass of coumarin derivatives characterized by the fusion of a pyran ring to the coumarin nucleus at the 7,8- or 5,6-positions, have emerged as a significant class of heterocyclic compounds with a wide array of biological activities.[1] This technical guide provides an in-depth overview of the current state of research into the pharmacological properties of these molecules, with a focus on their anti-inflammatory, anticancer, neuroprotective, and antimicrobial activities. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive summary of quantitative data, detailed experimental protocols, and visual representations of key signaling pathways and experimental workflows. While research into pyranocoumarins is extensive, it is noteworthy that many detailed mechanistic studies have focused on the linear isomers, with the specific mechanisms of angular pyranocoumarins being a developing area of investigation.[2]

Introduction to Angular-Type Pyranocoumarins

Coumarins are a large family of benzopyrone compounds, and their derivatives are classified based on the nature and position of the fused heterocyclic ring.[3][4] Pyranocoumarins feature a pyran ring fused to the coumarin core and are broadly categorized into two main types: linear and angular. This classification is determined by the position of the pyran ring fusion.[1] Angular pyranocoumarins are predominantly found in plants from the Umbelliferae (Apiaceae) and Rutaceae families.[1][2]

Biological Activities of Angular-Type Pyranocoumarins

Angular pyranocoumarins have demonstrated a range of promising biological activities in both in vitro and in vivo studies. The following sections detail their key pharmacological effects.

Anti-inflammatory Activity

Several angular pyranocoumarins have been shown to possess significant anti-inflammatory properties.[5] The primary mechanism of action appears to be the modulation of key signaling pathways involved in the inflammatory response, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[6][7]

Mechanism of Action:

Angular pyranocoumarins can suppress the production of pro-inflammatory mediators, including nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and various interleukins (e.g., IL-1β, IL-6).[5] This is achieved by inhibiting the activation of NF-κB, a crucial transcription factor that governs the expression of many inflammatory genes.[8] By preventing the translocation of NF-κB into the nucleus, these compounds can effectively downregulate the inflammatory cascade.[2][8] Furthermore, they have been observed to inhibit the phosphorylation of key enzymes in the MAPK signaling pathway (JNK, ERK, and p38), which also plays a central role in inflammation.[7]

Quantitative Data on Anti-inflammatory Activity

| Compound | Biological Activity | Assay | Model System | Quantitative Data | Reference(s) |

| Synthesized Angular Pyranocoumarins | Anti-proteinase activity | Inhibition of protein denaturation | In vitro | 30% - 79.72% inhibition | [2] |

| Pyranocoumarin 3a | Anti-inflammatory | Formaldehyde-induced paw edema | In vivo (rats) | 29.2% reduction in edema | [2] |

| Pyranocoumarin 2b | Anti-inflammatory | Formaldehyde-induced paw edema | In vivo (rats) | 6.57% reduction in edema | [2] |

| Synthesized Pyranocoumarin Derivatives | COX-2 Inhibition | Cyclooxygenase (COX) inhibition assay | In vitro | IC50 ≤ 10 µM | [2] |

| Pyranocoumarin 5a | Selective COX-2 Inhibition | Cyclooxygenase (COX) inhibition assay | In vitro | Selectivity Index (SI) = 152 | [2] |

| Coumarin derivative 2 | Inhibition of NO production | Griess assay | LPS-stimulated RAW264.7 cells | Significant reduction at 20, 40, and 80 µM | [7] |

| Coumarin derivative 2 | Inhibition of TNF-α and IL-6 production | ELISA | LPS-stimulated RAW264.7 cells | Significant reduction at 20, 40, and 80 µM | [7] |

Experimental Protocol: In Vitro Anti-inflammatory Assay (Nitric Oxide Production)

This protocol describes a common method for assessing the anti-inflammatory activity of a compound by measuring its ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

-

Cell Culture: Murine macrophage cells (e.g., RAW264.7) are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 1 x 10^5 cells per well and allowed to adhere overnight.

-

Compound Treatment: The cells are pre-treated with various concentrations of the test angular pyranocoumarin for 2 hours.

-

Stimulation: Following pre-treatment, the cells are stimulated with LPS (e.g., 500 ng/mL) for 20-24 hours to induce an inflammatory response and NO production.

-

Nitrite Measurement (Griess Assay): The concentration of nitrite, a stable product of NO, in the cell culture supernatant is measured using the Griess reagent. This involves mixing the supernatant with the Griess reagent and measuring the absorbance at approximately 540 nm. The amount of nitrite is determined using a standard curve of sodium nitrite.

-

Data Analysis: The percentage of NO inhibition by the test compound is calculated relative to the LPS-stimulated control group.

Signaling Pathway: Inhibition of NF-κB and MAPK Pathways

Caption: Inhibition of NF-κB and MAPK signaling pathways by angular pyranocoumarins.

Anticancer Activity

Angular pyranocoumarins have also been investigated for their potential as anticancer agents.[9] Their cytotoxic effects have been observed against various cancer cell lines.

Mechanism of Action:

The anticancer mechanisms of pyranocoumarins, in general, are multifaceted and can involve the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of signaling pathways crucial for cancer cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.[3][4] For instance, some coumarins have been shown to activate caspase-dependent pathways, leading to apoptosis.[4] While specific mechanistic studies on angular pyranocoumarins are less common, it is plausible that they share similar mechanisms of action with their linear counterparts.

Quantitative Data on Anticancer Activity

| Compound | Biological Activity | Cell Line | Quantitative Data | Reference(s) |

| Decursin | Anticancer | PC-3 (prostate cancer) | Dose-dependent reduction in cell proliferation (6.57-32.84 µg/mL) | [2] |

| Decursin | Anticancer | HeLa (cervical cancer) | Activation of caspases and cleavage of PARP | [2] |

| Decursinol angelate | Anticancer | HeLa (cervical cancer) | Activation of caspases and cleavage of PARP | [2] |

| Five angular pyranocoumarins | Reversal of multidrug resistance | MES-SA/Dx5 (poly-drug resistant cancer cells) | Significantly higher activity than verapamil and ciclosporin A at 10 µM | [2] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity of a potential medicinal agent.

-

Cell Seeding: Cancer cells (e.g., MCF-7, HeLa) are seeded in a 96-well plate at a suitable density and incubated for 24 hours.

-

Compound Treatment: The cells are then treated with various concentrations of the angular pyranocoumarin for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the treatment period, the medium is removed, and MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. The plate is then incubated for a few hours.

-

Formazan Solubilization: The MTT solution is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals formed by metabolically active cells.

-

Absorbance Measurement: The absorbance of the solution is measured at a wavelength around 570 nm using a microplate reader.

-

Data Analysis: The cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is calculated.

Signaling Pathway: Putative Inhibition of PI3K/Akt Pathway

Caption: Putative inhibition of the PI3K/Akt signaling pathway by angular pyranocoumarins.

Neuroprotective Activity

Certain pyranocoumarins have shown promise in protecting neuronal cells from damage, suggesting their potential in the context of neurodegenerative diseases.[10][11]

Mechanism of Action:

The neuroprotective effects of pyranocoumarins are often attributed to their ability to mitigate oxidative stress and inhibit apoptosis in neuronal cells.[10][11] For instance, decursin has been shown to protect murine hippocampal neuronal cells (HT22) from glutamate-induced oxidative stress by reducing the accumulation of intracellular reactive oxygen species (ROS) and stimulating the expression of heme oxygenase-1 (HO-1), a key enzyme in the cellular antioxidant defense system.[10][11] It also exhibits anti-apoptotic effects by inhibiting chromatin condensation.[10][11]

Quantitative Data on Neuroprotective Activity

| Compound | Biological Activity | Model System | Key Findings | Reference(s) |

| Decursin | Neuroprotection | Glutamate-induced oxidative stress in HT22 cells | Protective effect, diminishes intracellular ROS, stimulates HO-1 expression, anti-apoptotic | [10][11] |

| Decursinol | Neuroprotection | Glutamate-induced oxidative stress in HT22 cells | Ineffective, suggesting the importance of the prenyl structure | [10][11] |

Experimental Protocol: Glutamate-Induced Neurotoxicity Assay

This protocol is used to evaluate the neuroprotective effects of compounds against glutamate-induced excitotoxicity.

-

Cell Culture: Murine hippocampal HT22 cells are cultured in appropriate media and conditions.

-

Cell Seeding: Cells are seeded into 96-well plates.

-

Compound Treatment: Cells are pre-treated with the test angular pyranocoumarin for a specified duration.

-

Glutamate Exposure: The cells are then exposed to a high concentration of glutamate to induce oxidative stress and cell death.

-

Cell Viability Assessment: After the glutamate exposure, cell viability is assessed using an assay like the MTT assay.

-

Mechanistic Studies (Optional): To further investigate the mechanism, levels of intracellular ROS can be measured using fluorescent probes, and the expression of proteins like HO-1 can be analyzed by Western blotting.

Antimicrobial Activity

Angular pyranocoumarins have also been reported to possess antimicrobial properties, including antibacterial and antiviral activities.[12][13]

Antibacterial Activity:

Some synthesized angular pyranocoumarins have shown high activity against Gram-positive bacteria.[8] The exact mechanism of action is not always fully elucidated but may involve disruption of the bacterial cell membrane or inhibition of essential enzymes.

Antiviral Activity:

Pyranocoumarins, in general, have been investigated for their antiviral effects against a range of viruses, including HIV and Hepatitis B virus (HBV).[13][14] The mechanisms can be diverse, such as the inhibition of viral enzymes like reverse transcriptase.[14]

Quantitative Data on Antimicrobial Activity

| Compound | Biological Activity | Organism(s) | Quantitative Data | Reference(s) |

| Synthesized 3,4-angular pyranocoumarins | Antibacterial | S. aureus, B. subtilis, B. megaterium | High activity in agar diffusion test | [8] |

| 5-methoxyseselin (3), dipetalolactone (7), alloxanthoxyletin (8), and derivatives (11, 14) | Antibacterial | Various Gram-positive and Gram-negative bacteria | Among the most active compounds tested | [12] |

| Causenidin | Anti-HBV | HepG2 cells | EC50 = 0.62 µg/mL | [2] |

| Nordentatin | Anti-HBV | HepG2 cells | EC50 = 2 µg/mL | [2] |

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

-

Preparation of Inoculum: A standardized suspension of the test bacteria is prepared.

-

Serial Dilutions: Two-fold serial dilutions of the angular pyranocoumarin are prepared in a 96-well microtiter plate containing a suitable broth medium.

-

Inoculation: Each well is inoculated with the bacterial suspension.

-

Incubation: The plate is incubated under appropriate conditions for the test organism.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the bacteria.

Experimental Workflows

A general workflow for the screening and characterization of the biological activities of angular-type pyranocoumarins is depicted below.

Caption: General experimental workflow for evaluating angular pyranocoumarins.

Conclusion and Future Perspectives

Angular-type pyranocoumarins represent a promising class of natural and synthetic compounds with a diverse range of biological activities. Their demonstrated anti-inflammatory, anticancer, neuroprotective, and antimicrobial properties make them attractive scaffolds for the development of new therapeutic agents. However, a significant portion of the detailed mechanistic research has been focused on pyranocoumarins in general or their linear isomers. There is a clear need for further investigation into the specific molecular targets and mechanisms of action of angular pyranocoumarins to fully elucidate their therapeutic potential. Future research should focus on structure-activity relationship (SAR) studies to design and synthesize more potent and selective derivatives, as well as comprehensive preclinical and clinical studies to evaluate their efficacy and safety in various disease models.

References

- 1. researchgate.net [researchgate.net]

- 2. Plant Pyranocoumarins: Description, Biosynthesis, Application [mdpi.com]

- 3. Frontiers | A Review on Anti-Tumor Mechanisms of Coumarins [frontiersin.org]

- 4. Coumarins in Anticancer Therapy: Mechanisms of Action, Potential Applications and Research Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Natural and Synthetic Coumarins with Effects on Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Plant Pyranocoumarins: Description, Biosynthesis, Application - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and Evaluation of Anticancer Activity of New 4-Acyloxy Derivatives of Robustic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Neuroprotective Potential of Pyranocoumarins from Angelica gigas Nakai on Glutamate-Induced Hippocampal Cell Death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Natural and synthetic 2,2-dimethylpyranocoumarins with antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Coumarin: An emerging antiviral agent - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Therapeutic potential of coumarins as antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Review of (-)-Praeruptorin A's Cardiovascular Effects

For Researchers, Scientists, and Drug Development Professionals

(-)-Praeruptorin A, a pyranocoumarin derived from the root of Peucedanum praeruptorum Dunn, has garnered significant attention for its potential therapeutic applications in cardiovascular diseases. This technical guide synthesizes the current body of literature, focusing on the compound's vasodilatory, cardioprotective, and antihypertensive effects. Detailed experimental methodologies, quantitative data, and elucidated signaling pathways are presented to provide a thorough understanding of its pharmacological profile.

Vasodilatory Effects and Mechanisms

This compound exhibits significant vasorelaxant properties, primarily through endothelium-dependent and -independent mechanisms.

Endothelium-Dependent Vasodilation

Studies on isolated rat thoracic aorta rings pre-contracted with phenylephrine demonstrate that Praeruptorin A induces a concentration-dependent relaxation. This effect is largely dependent on the integrity of the endothelium.[1]

Experimental Protocol: Isolated Rat Thoracic Aorta Ring Assay [1]

-

Tissue Preparation: Thoracic aortas are excised from male Sprague-Dawley rats, cleaned of adipose and connective tissue, and cut into 3-4 mm rings.

-

Organ Bath Setup: Aortic rings are mounted in organ baths containing Krebs-Henseleit (K-H) solution, maintained at 37°C, and continuously gassed with 95% O2 and 5% CO2. The rings are connected to isometric force transducers to record changes in tension.

-

Experimental Procedure:

-

Rings are equilibrated for 60-90 minutes under a resting tension of 1.5-2.0 g.

-

Endothelial integrity is assessed by acetylcholine-induced relaxation following pre-contraction with phenylephrine (1 µM).

-

Rings are pre-contracted with phenylephrine (1 µM).

-

Once a stable contraction is achieved, cumulative concentrations of this compound are added to the organ bath to generate a concentration-response curve.

-

To investigate the underlying mechanisms, rings are pre-incubated with various inhibitors such as L-NAME (a nitric oxide synthase inhibitor), ODQ (a guanylyl cyclase inhibitor), and indomethacin (a cyclooxygenase inhibitor) before pre-contraction and exposure to Praeruptorin A.

-

Quantitative Data: Vasorelaxant Effect of Praeruptorin A on Rat Aortic Rings [1]

| Compound | Agonist | Endothelium | Inhibitor | Max Relaxation (%) | IC50 (µM) |

| Praeruptorin A | Phenylephrine (1 µM) | Intact | - | Not specified | Not specified |

| Praeruptorin A | Phenylephrine (1 µM) | Denuded | - | Significantly reduced | Not specified |

| Praeruptorin A | Phenylephrine (1 µM) | Intact | L-NAME (100 µM) | Significantly reduced | Not specified |

| Praeruptorin A | Phenylephrine (1 µM) | Intact | ODQ (10 µM) | Significantly reduced | Not specified |

| Praeruptorin A | Phenylephrine (1 µM) | Intact | Indomethacin (10 µM) | Slightly reduced | Not specified |

Signaling Pathway: Endothelium-Dependent Vasodilation

The primary mechanism of endothelium-dependent vasodilation involves the activation of the nitric oxide-cyclic guanosine monophosphate (NO-cGMP) pathway.[1] this compound stimulates endothelial nitric oxide synthase (eNOS), leading to the production of NO. NO then diffuses to the vascular smooth muscle cells and activates soluble guanylyl cyclase (sGC), which in turn increases the production of cGMP. Elevated cGMP levels lead to vasorelaxation through the activation of protein kinase G (PKG) and subsequent reduction in intracellular calcium concentrations.

Endothelium-Independent Vasodilation

This compound also induces vasodilation through endothelium-independent mechanisms, primarily by inhibiting calcium influx into vascular smooth muscle cells.[1]

Experimental Protocol: Calcium Influx Inhibition Assay [1]

-

Tissue Preparation and Setup: Endothelium-denuded aortic rings are prepared and mounted in organ baths as described previously.

-

Experimental Procedure:

-

Rings are incubated in a calcium-free, high-potassium (60 mM KCl) K-H solution to depolarize the cell membranes.

-

Cumulative concentrations of CaCl2 are added to induce vasoconstriction.

-

The effect of this compound is assessed by pre-incubating the rings with the compound before the addition of CaCl2.

-

Quantitative Data: Inhibition of CaCl2-induced Contraction by Praeruptorin A [1]

| Compound | Pre-treatment | Maximum Contraction (g) | % Reduction in Contraction |

| CaCl2 | - | 1.31 ± 0.12 | - |

| CaCl2 | Praeruptorin A (27.6 µM) | 0.07 ± 0.02 | 94.66 |

Signaling Pathway: Calcium Channel Blockade

This compound directly inhibits the influx of extracellular calcium through L-type voltage-gated calcium channels in vascular smooth muscle cells. This reduction in intracellular calcium concentration prevents the activation of calmodulin and myosin light chain kinase, thereby inhibiting vasoconstriction.

Cardioprotective Effects

dl-Praeruptorin A has demonstrated cardioprotective effects in models of ischemia/reperfusion injury and doxorubicin-induced cardiomyopathy.

Ischemia/Reperfusion Injury

Pretreatment with dl-Praeruptorin A has been shown to protect cardiomyocytes from ischemia/reperfusion (I/R) injury by preserving cytoskeletal proteins and reducing inflammation.[2][3]

Experimental Protocol: Rat Model of Myocardial Ischemia/Reperfusion [2]

-

Animal Model: Male Wistar rats are anesthetized, and the left anterior descending (LAD) coronary artery is ligated to induce ischemia.

-

Experimental Groups:

-

Sham group: Surgery without LAD ligation.

-

I/R group: 30 minutes of ischemia followed by 2 hours of reperfusion.

-

dl-Praeruptorin A group: Intravenous infusion of dl-Praeruptorin A (0.5 or 1.0 mg/kg) prior to ischemia.

-

-

Analysis:

-

Immunohistochemistry and Western blot for desmin and vimentin content in the myocardium.

-

ELISA for NF-κB activity and radioimmunoassay for TNF-α levels in myocardial tissue.[3]

-

Quantitative Data: Cardioprotective Effects of dl-Praeruptorin A in I/R Injury

| Parameter | I/R Group | dl-Praeruptorin A (0.5 mg/kg) | dl-Praeruptorin A (1.0 mg/kg) |

| Desmin (Integrated Density)[2] | 61,478 ± 10,074 | 177,408 ± 10,395 | 195,784 ± 20,057 |

| Vimentin (Integrated Density)[2] | 59,189 ± 19,853 | 164,781 ± 19,543 | 185,696 ± 20,957 |

| NF-κB Activity (vs. Solvent)[3] | 0.98 ± 0.13 | - | 0.65 ± 0.17 |

| TNF-α (µg/L)[3] | 13.7 ± 6.1 | - | 9.4 ± 2.7 |

Signaling Pathway: Cardioprotection in Ischemia/Reperfusion

The cardioprotective effects of dl-Praeruptorin A in I/R injury are mediated by the inhibition of the NF-κB signaling pathway, leading to a downstream reduction in the expression of the pro-inflammatory cytokine TNF-α.

Doxorubicin-Induced Cardiomyopathy

Praeruptorin A has been shown to alleviate doxorubicin-induced cardiomyopathy by inhibiting ferroptosis.[4]

Experimental Protocol: Mouse Model of Doxorubicin-Induced Cardiomyopathy [4]

-

Animal Model: Mice are treated with doxorubicin to induce cardiomyopathy.

-

Experimental Groups:

-

Control group.

-

Doxorubicin group.

-

Doxorubicin + Praeruptorin A group.

-

-

Analysis:

-

Measurement of Fe2+ concentration in cardiomyocytes.

-

Assessment of ferroptosis markers.

-

Evaluation of cardiac function.

-

Key Finding: Praeruptorin A reduces Fe2+ concentration in cardiomyocytes and inhibits ferroptosis, thereby alleviating doxorubicin-induced cardiac dysfunction.[4]

Antihypertensive and Anti-proliferative Effects

Praeruptorin C, a related compound, has demonstrated antihypertensive effects in spontaneously hypertensive rats (SHR) and inhibitory effects on vascular smooth muscle cell proliferation.

Quantitative Data: Effect of Praeruptorin C on Systolic Blood Pressure in SHR [5]

| Treatment Group | Duration | Systolic Blood Pressure (mmHg) |

| Untreated SHR | 8 weeks | Significantly higher than treated |

| Praeruptorin C (20 mg/kg/day) | 8 weeks | Significantly lower than untreated |

Quantitative Data: Inhibition of Vascular Smooth Muscle Cell Proliferation by Praeruptorin C [6]

| Compound | Agonist | Concentration Range | Effect |

| Praeruptorin C | Angiotensin II | 0.001 - 10 µM | Concentration-dependent inhibition |

Summary and Future Directions

The available literature strongly suggests that this compound and its related compounds possess significant cardiovascular protective properties. The primary mechanisms of action include endothelium-dependent vasodilation via the NO-cGMP pathway, direct inhibition of calcium influx in vascular smooth muscle cells, and anti-inflammatory effects through the inhibition of the NF-κB pathway. These actions contribute to its vasodilatory, cardioprotective, and antihypertensive effects.

For drug development professionals, this compound represents a promising lead compound for the development of novel therapies for hypertension, ischemic heart disease, and chemotherapy-induced cardiotoxicity. Further research should focus on:

-

Elucidating the specific effects of the (-)-enantiomer in all described cardiovascular models.

-

Conducting in-depth pharmacokinetic and pharmacodynamic studies.

-

Evaluating the long-term safety and efficacy in preclinical models of chronic cardiovascular diseases.

-

Exploring potential synergistic effects with existing cardiovascular medications.

This comprehensive technical guide provides a solid foundation for researchers and scientists to further investigate the therapeutic potential of this compound and to advance its development as a novel cardiovascular drug.

References

- 1. Endothelium-dependent vasorelaxant effects of praeruptorin a in isolated rat thoracic aorta - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effect of dl-praeruptorin A on desmin and vimentin content in rat ischemia/reperfusion myocardiocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effects of dl-praeruptorin A on nucleus factor-kappaB and tumor necrosis factor-alpha expression in ischemia-reperfusion hearts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Praeruptorin A screened by a ferrous ion probe inhibited DMT1 and ferroptosis to attenuate Doxorubicin-induced cardiomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effects of praeruptorin C on blood pressure and expression of phospholamban in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inhibitory effects of praeruptorin C on cattle aortic smooth muscle cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Discovery and History of Praeruptorin Enantiomers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Praeruptorins, a class of pyranocoumarin compounds isolated from the medicinal plant Peucedanum praeruptorum Dunn, have garnered significant interest for their diverse pharmacological activities. This technical guide provides a comprehensive overview of the discovery, history, and stereoselective properties of Praeruptorin enantiomers, with a focus on Praeruptorins A and B. It delves into their distinct biological activities, pharmacokinetic profiles, and the underlying signaling pathways. Detailed experimental protocols for their separation and analysis are also provided to facilitate further research and development in this promising area of natural product chemistry.

Introduction: The Emergence of Praeruptorin Enantiomers

The roots of Peucedanum praeruptorum Dunn, known as "Qian-hu" in traditional Chinese medicine, have a long history of use for treating respiratory ailments and hypertension.[1] Phytochemical investigations have revealed that the primary bioactive constituents responsible for these therapeutic effects are angular-type pyranocoumarins, namely praeruptorins.[1]

Early studies on praeruptorins often utilized racemic mixtures. However, the recognition of chirality as a critical determinant of pharmacological activity spurred investigations into the individual enantiomers of these compounds. It was discovered that dextrorotatory (+) isomers of praeruptorin A and praeruptorin B are naturally more abundant than their levorotatory (-) counterparts.[2] This guide will explore the significant differences in the biological effects and disposition of these enantiomeric pairs.

Biological Activity of Praeruptorin Enantiomers

The stereochemistry of praeruptorins plays a pivotal role in their biological activity, particularly in their effects on the cardiovascular system.

Vasorelaxant Effects of Praeruptorin A Enantiomers

Both (+)-praeruptorin A and (-)-praeruptorin A induce concentration-dependent relaxation in isolated rat aortic rings pre-contracted with potassium chloride. However, (+)-praeruptorin A is significantly more potent than its (-)-enantiomer.[2] The vasorelaxant effect of racemic praeruptorin A is endothelium-dependent and is significantly reduced by inhibitors of nitric oxide synthase (NOS) and guanylyl cyclase, indicating the involvement of the nitric oxide/cyclic guanosine monophosphate (NO/cGMP) signaling pathway.[3]

Table 1: Vasorelaxant Activity of Praeruptorin A in Isolated Rat Thoracic Aorta [3]

| Compound | Condition | pEC50 (mean ± SD) |

| Praeruptorin A (racemic) | Endothelium-intact | 5.63 ± 0.15 |

| Praeruptorin A (racemic) | Endothelium-denuded | 4.83 ± 0.14 |

| Praeruptorin A (racemic) | + L-NAME (300 μM) | 4.57 ± 0.07 |

| Praeruptorin A (racemic) | + ODQ (10 μM) | 4.40 ± 0.10 |

pEC50 is the negative logarithm of the EC50 value. L-NAME is an inhibitor of nitric oxide synthase. ODQ is an inhibitor of soluble guanylyl cyclase.

The differential activity between the enantiomers is attributed to the better fit of (+)-praeruptorin A to the pharmacophores of endothelial nitric oxide synthase (eNOS), leading to the activation of the NO/cGMP pathway.[2]

Signaling Pathways

The vasodilatory effect of (+)-Praeruptorin A is primarily mediated through the canonical NO/cGMP signaling pathway in vascular endothelial cells.

Pharmacokinetics of Praeruptorin Enantiomers

Stereoselectivity is also evident in the pharmacokinetic profiles of praeruptorin enantiomers. Studies in rats have shown enantioselective pharmacokinetic behaviors for both Praeruptorin A and Praeruptorin B.[4]

Pharmacokinetics of Racemic Praeruptorin A

Following intravenous administration of racemic praeruptorin A to rats, the compound is rapidly distributed and eliminated.

Table 2: Pharmacokinetic Parameters of Racemic Praeruptorin A in Rats (5 mg/kg, i.v.) [5]

| Parameter | Unit | Value (mean ± SD) |

| AUC₀₋∞ | min·µg/mL | 189.7 ± 21.6 |

| t₁/₂ | min | 57.46 ± 8.23 |

| CL | L/kg/h | 1.58 ± 0.18 |

| Vd | L/kg | 2.15 ± 0.31 |

AUC₀₋∞: Area under the plasma concentration-time curve from time zero to infinity. t₁/₂: Elimination half-life. CL: Clearance. Vd: Volume of distribution.

While detailed pharmacokinetic parameters for the individual enantiomers of Praeruptorin A and B are not yet fully elucidated in publicly available literature, it is known that enantioselective pharmacokinetic profiles exist for d- and l-praeruptorin A, and d- and l-praeruptorin B in rats.[4]

Experimental Protocols

Chiral Separation of Praeruptorin Enantiomers by HPLC-MS/MS

A rapid and reliable online solid-phase extraction-chiral high-performance liquid chromatography-tandem mass spectrometry (online SPE-chiral LC-MS/MS) method has been developed for the simultaneous enantiospecific quantification of praeruptorins.[4]

Method Details (Based on available literature): [4][6]

-

Online SPE: For automated sample clean-up and concentration.

-

Chiral Column: A polysaccharide-based chiral stationary phase, such as a Daicel Chiralpak AD-RH column, is effective for the enantioseparation of praeruptorins.[6]

-

Mobile Phase: A mixture of organic solvents (e.g., acetonitrile) and aqueous buffers is typically used. The exact composition and gradient are optimized to achieve baseline separation of the enantiomers.

-

Mass Spectrometry: A triple quadrupole or ion trap mass spectrometer with an electrospray ionization (ESI) source is used for sensitive and selective detection. Multiple reaction monitoring (MRM) mode is often employed for quantification.

Isolated Rat Aortic Ring Assay for Vasorelaxant Activity

This ex vivo assay is a standard method to assess the vasoactive properties of compounds.[3][7]

-

Aorta Preparation: The thoracic aorta is excised from a rat and cleaned of adhering connective tissue. It is then cut into rings of 2-3 mm in length.

-

Mounting: The aortic rings are mounted in an organ bath containing Krebs-Henseleit solution, maintained at 37°C, and continuously aerated with 95% O₂ and 5% CO₂. The rings are connected to an isometric force transducer to record changes in tension.

-

Equilibration: The rings are allowed to equilibrate under a resting tension of 1-2 g for approximately 60-90 minutes.

-

Contraction: A stable contraction is induced by adding a contractile agent such as phenylephrine (e.g., 1 µM) or potassium chloride (e.g., 60 mM).

-

Drug Application: Once a plateau of contraction is reached, cumulative concentrations of the test compound (e.g., praeruptorin enantiomers) are added to the organ bath.

-

Data Analysis: The relaxation response is measured as a percentage of the pre-contraction induced by the contractile agent. The EC₅₀ value (the concentration of the compound that produces 50% of the maximal relaxation) is calculated to determine the potency of the compound.

Praeruptorin C: An Area for Future Investigation

While significant research has been conducted on the enantiomers of Praeruptorins A and B, there is a notable lack of information regarding the discovery, isolation, and biological activities of Praeruptorin C enantiomers. This represents a promising area for future research to fully understand the stereochemical-pharmacological relationships within the praeruptorin family of compounds.

Conclusion

The study of Praeruptorin enantiomers has revealed the profound impact of stereochemistry on their pharmacological and pharmacokinetic properties. The greater potency of (+)-Praeruptorin A as a vasodilator, mediated through the NO/cGMP pathway, highlights the potential for developing enantiomerically pure drugs with improved therapeutic profiles. The detailed experimental protocols provided in this guide offer a foundation for researchers to further explore the therapeutic potential of these fascinating natural products and to investigate the yet-uncharted territory of other praeruptorin enantiomers, such as those of Praeruptorin C. Continued research in this area is crucial for unlocking the full potential of these compounds in drug discovery and development.

References

- 1. Isolated rat aorta ring experiment: Significance and symbolism [wisdomlib.org]

- 2. Biological Activities and Pharmacokinetics of Praeruptorins from Peucedanum Species: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. reprocell.com [reprocell.com]

- 4. Simultaneously enantiospecific determination of (+)-trans-khellactone, (+/-)-praeruptorin A, (+/-)-praeruptorin B, (+)-praeruptorin E, and their metabolites, (+/-)-cis-khellactone, in rat plasma using online solid phase extraction-chiral LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmacokinetics of dl-praeruptorin A after single-dose intravenous administration to rats with liver cirrhosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Development of enantiospecific and chemoselective methods for the determination of praeruptorin A enantiomers and their metabolites in rat plasma using chiral and achiral LC-MS/MS - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 7. Rat Aortic Ring Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

Natural Sources of (-)-Praeruptorin A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Praeruptorin A is a naturally occurring angular-type pyranocoumarin that has garnered significant interest within the scientific community. This interest stems from its diverse pharmacological activities, which include anti-inflammatory, antitumor, and cardiovascular protective effects. As research into the therapeutic potential of this compound continues, a comprehensive understanding of its natural sources and the methodologies for its extraction and isolation is paramount for advancing drug discovery and development efforts. This technical guide provides an in-depth overview of the primary natural sources of this compound, quantitative data on its abundance, detailed experimental protocols for its isolation, and an illustrative representation of its biosynthetic pathway.

Natural Sources of this compound

This compound is predominantly found in plants belonging to the Apiaceae (Umbelliferae) family, particularly within the genus Peucedanum.

The primary and most well-documented source of this compound is Peucedanum praeruptorum Dunn , a perennial herb commonly known as "Qianhu" or "Baihuaqianhu" in traditional Chinese medicine.[1][2] The roots of P. praeruptorum are the principal part of the plant where praeruptorins, including this compound, accumulate in the highest concentrations.[3]

Other species of the Peucedanum genus have also been reported to contain praeruptorins, although often in lesser quantities. These include:

Recent studies have also indicated the presence of praeruptorin A in endophytic fungi isolated from the roots of P. praeruptorum, suggesting a potential microbial source for this compound.

Quantitative Analysis of this compound Content

The concentration of this compound in its natural sources can vary significantly depending on factors such as the specific plant species, the age of the plant, the part of the plant harvested, and the geographical location and growing conditions. The following table summarizes available quantitative data on the yield of praeruptorin A.

| Plant Species | Plant Part | Extraction Method | Yield of (+)-Praeruptorin A | Reference |

| Peucedanum praeruptorum Dunn | Root | High-Speed Counter-Current Chromatography | 35.8 mg from crude extract | [4] |

| Peucedanum praeruptorum Dunn | Root | Methanol Extraction followed by fractionation | Major constituent in the ethyl acetate fraction | [5][6] |

It is important to note that many studies report the presence of praeruptorin A without specifying the enantiomer. However, it is generally understood that both (+) and (-) enantiomers are present, with the dextrorotatory (+) isomer often being more abundant.[1]

Experimental Protocols for Extraction and Isolation

Several methods have been successfully employed for the extraction and isolation of this compound from its natural sources. The choice of method depends on the desired scale of production, purity requirements, and available equipment.

Solvent Extraction and Column Chromatography

This classical method is widely used for the initial extraction and purification of this compound.

Protocol:

-

Sample Preparation: The roots of Peucedanum praeruptorum Dunn are collected, washed, dried, and pulverized into a coarse powder.

-

Extraction: The powdered plant material is extracted with solvents of varying polarity. A common approach involves sequential extraction with methanol under reflux.[5] The methanol extract is then concentrated under reduced pressure.

-

Fractionation: The concentrated methanol extract is suspended in water and partitioned sequentially with solvents of increasing polarity, such as ethyl acetate and n-butanol.[5][7] this compound is typically enriched in the ethyl acetate fraction.

-

Column Chromatography: The ethyl acetate fraction is subjected to column chromatography on silica gel.[7] The column is eluted with a solvent system, such as a gradient of toluene and ethyl acetate, to separate the different compounds.[7]

-

Isolation and Identification: Fractions are collected and monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Fractions containing pure this compound are combined, and the solvent is evaporated. The structure and purity of the isolated compound are confirmed using spectroscopic methods such as NMR (¹H and ¹³C) and mass spectrometry.[7]

High-Speed Counter-Current Chromatography (HSCCC)

HSCCC is a liquid-liquid partition chromatography technique that avoids the use of a solid support matrix, thereby minimizing adsorptive losses and improving recovery.

Protocol:

-

Crude Extract Preparation: A crude extract is prepared from the roots of P. praeruptorum Dunn, typically through solvent extraction as described above.

-

Two-Phase Solvent System Selection: A suitable two-phase solvent system is selected. A commonly used system is a mixture of light petroleum-ethyl acetate-methanol-water.[4] The optimal ratio is determined empirically to provide a suitable partition coefficient (K) for this compound.

-

HSCCC Separation: The HSCCC instrument is filled with the stationary phase (the upper phase of the solvent system). The crude extract, dissolved in a small volume of the biphasic solvent system, is then injected. The mobile phase (the lower phase of the solvent system) is pumped through the column at a specific flow rate.[4] A gradient elution may be employed to improve separation.[4]

-

Fraction Collection and Analysis: The effluent from the column is continuously monitored with a UV detector, and fractions are collected. The fractions containing this compound are identified by HPLC analysis, pooled, and the solvent is removed to yield the purified compound.

Supercritical Fluid Extraction (SFE)

SFE using supercritical CO₂ is a green and efficient extraction technique that offers several advantages over traditional solvent extraction, including shorter extraction times and the absence of organic solvent residues.[8][9][10][11]

Protocol:

-

Sample Preparation: Dried and powdered root material of Peucedanum praeruptorum is packed into the extraction vessel.

-

SFE Parameters Optimization: The extraction conditions, including pressure, temperature, and extraction time, are optimized. Optimal conditions for extracting praeruptorin A have been reported to be around 20 MPa and 60°C for a duration of three hours.[8] The addition of a co-solvent (modifier) such as ethanol can enhance the extraction efficiency.[8]

-

Extraction Process: Supercritical CO₂, with or without a modifier, is passed through the extraction vessel. The extracted compounds are then separated from the supercritical fluid by depressurization in a separator.

-

Purification: The resulting extract, which is enriched in this compound, can be further purified using chromatographic techniques such as HPLC or HSCCC as described in the previous sections.

Biosynthesis of this compound

This compound, as an angular-type pyranocoumarin, is biosynthesized via the phenylpropanoid pathway.[12] This pathway starts with the amino acid L-phenylalanine and proceeds through a series of enzymatic reactions to form the core coumarin structure, umbelliferone. Subsequent prenylation and cyclization steps lead to the formation of the angular pyran ring characteristic of this compound.[13][14][15][16]

Caption: Biosynthetic pathway of this compound.

General Experimental Workflow

The following diagram illustrates a general workflow for the extraction and isolation of this compound from its primary natural source, the roots of Peucedanum praeruptorum.

Caption: General workflow for this compound isolation.

References

- 1. Biological Activities and Pharmacokinetics of Praeruptorins from Peucedanum Species: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effects of praeruptorin A and praeruptorin C, a racemate isolated from Peucedanum praeruptorum, on MRP2 through the CAR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scielo.br [scielo.br]

- 4. Preparative isolation and purification of coumarins from Peucedanum praeruptorum Dunn by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Identification of Anti-Inflammatory Compounds from Peucedanum praeruptorum Roots by Using Nitric Oxide-Producing Rat Hepatocytes Stimulated by Interleukin 1β - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Isolation of praeruptorins A and B from Peucedanum praeruptorum Dunn. and their general pharmacological evaluation in comparison with extracts of the drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. tsijournals.com [tsijournals.com]

- 10. ijpsonline.com [ijpsonline.com]

- 11. Supercritical fluid extraction in natural products analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. Two types of coumarins-specific enzymes complete the last missing steps in pyran- and furanocoumarins biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. cdnsciencepub.com [cdnsciencepub.com]

- 16. researchgate.net [researchgate.net]

(-)-Praeruptorin A as a Calcium Channel Blocker: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Praeruptorin A, a natural coumarin compound, has demonstrated significant potential as a calcium channel blocker, contributing to its vasodilatory and antihypertensive effects. This technical guide provides an in-depth overview of the current understanding of this compound's mechanism of action, supported by quantitative data from key studies. Detailed experimental protocols for assessing its activity are provided, along with visualizations of the implicated signaling pathways to facilitate further research and development in this area.

Introduction